molecular formula C6H12O3 B2395963 3-O-Allyl-SN-glycerol CAS No. 55941-86-1

3-O-Allyl-SN-glycerol

Cat. No. B2395963
CAS RN: 55941-86-1
M. Wt: 132.159
InChI Key: PAKCOSURAUIXFG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-O-Allyl-SN-glycerol” is a chemical compound with the CAS Number: 55941-86-1 . Its IUPAC name is (2R)-3-(allyloxy)-1,2-propanediol . It has a molecular weight of 132.16 . The compound is a colorless to light yellow oil .


Molecular Structure Analysis

The InChI code for “3-O-Allyl-SN-glycerol” is 1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1 . The InChI key is PAKCOSURAUIXFG-ZCFIWIBFSA-N .


Chemical Reactions Analysis

The selective hydrodeoxygenation (HDO) reaction is desirable to convert glycerol into various value-added products by breaking different numbers of C–O bonds while maintaining C–C bonds . The Cu modifier can significantly reduce the oxophilicity of the molybdenum carbide (Mo2C) surface and change the product distribution . As the Cu coverage increases, the Cu/Mo2C surface shows activity towards breaking two C–O bonds and forming ally-alcohol and propanal .


Physical And Chemical Properties Analysis

“3-O-Allyl-SN-glycerol” is a colorless to light yellow oil . It should be stored at 0-8°C .

Scientific Research Applications

Green Solvent and Hydrogen Donor

Glycerol, a biodegradable and virtually non-toxic chemical, can be used as a green solvent and hydrogen donor in the ruthenium-catalyzed reduction of allylic alcohols. This process includes the redox-isomerization of the allylic alcohol and subsequent transfer hydrogenation of the resulting carbonyl compound to produce saturated alcohols efficiently and selectively (Díaz‐Álvarez, Crochet, & Cadierno, 2011).

Conversion into Value-added Chemicals

Glycerol, a primary by-product from biodiesel manufacturing, can be converted into valuable C3 chemicals like acrolein, lactic acid, 1,3-dihydroxyacetone, 1,3-propanediol, and allyl alcohol. This transformation, utilizing extensive heterogeneous catalysts, represents a sustainable and atomically economic feature compared to petroleum-based resources (Wang, Xiao, & Xiao, 2019).

Production of Acrylic Acid

A two-step protocol for converting glycerol to acrylic acid involves glycerol deoxydehydration (DODH) to allyl alcohol, followed by oxidation to acrylic acid. This method presents a significant advancement in the biomass-to-biochemical process, showing excellent activity and selectivity using Mo–V–W–O multiple-metal oxide catalysts (Li & Zhang, 2016).

Synthesis of Fine Chemicals

Glycerol can be a starting material for producing value-added chemicals such as electronic materials and pharmaceuticals. An example is the selective allylation reaction using allyl alcohol derived from glycerol, applied in the production of various N-monoallyl anilines (Kon, 2022).

Catalytic Conversion Studies

Studies on the catalytic conversion of glycerol have demonstrated the production of allyl alcohol using iron oxide-based catalysts and alkali metals. This process emphasizes the hydrogen transfer mechanism and the role of different catalyst properties in the conversion efficiency and product distribution (Konaka et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, Allyl glycidyl ether, indicates that it is flammable and harmful if swallowed . It is toxic if inhaled, causes skin irritation, and may cause an allergic skin reaction . It is suspected of causing genetic defects and cancer, and of damaging fertility or the unborn child . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(2R)-3-prop-2-enoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKCOSURAUIXFG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Allyl-SN-glycerol

Synthesis routes and methods I

Procedure details

In the same polymerization reaction as used in Example 1, the polymerization by the procedure of Example 1 was carried out, except that 250 g of purified water, 410 g of an aqueous 35% sodium acrylate, and 140 g of an aqueous 40% solution of 3-allyloxy-1,2-dihydroxypropane monosulfate obtained by the reaction of 1 mole of 3-allyloxy-1,2-dihydroxypropane with 0.5 mole of sulfuric acid. The reaction produced a aqueous solution of a water-soluble copolymer (7). The conversion was 94% and the number-averaged molecular weight of the water-soluble copolymer (7) was 5,000.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-allyloxy-1,2-dihydroxypropane monosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 5,000 mL, 3-necked flask fitted with a mechanical stirrer, thermometer and 500 mL addition funnel was charged with water (2,000 mL) and 70% aqueous HClO4 (2.0 mL), then heated to 80° C. Allyl glycidyl ether (500 g, 4.38 mol) was added in one portion and the reaction mixture stirred for 12 hours. The mixture was neutralized by addition of 5% aqueous Na2CO3 to pH=8. The water was evaporated in vacuo to leave 550 g of crude product, which was distilled to yield 498 g (86%) of pure 3-allyloxy-1,2-propanediol: bp 76°-83° C. (0.4 mm).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
HClO4
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
10
Citations
CAA Van Boeckel, JH Van Boom - Tetrahedron Letters, 1979 - Elsevier
Complete deblocking of a fully-protected intermediate, which was prepared by using inter alia a selective protection of 1- or 3-0-allyl-sn-glycerol with one pivaloyl group and effective …
Number of citations: 31 www.sciencedirect.com
NCR van Straten, NMAJ Kriek, ZAC Cziria… - Tetrahedron, 1997 - Elsevier
… 1,2-O-Isopropylidene-3-O-allyl-sn-glycerol (13, 50 mmol) was stirred at 50 *C in a mixture of acetic acid/water (5/1, v/v, 240 mL). TLC analysis (System C) after 1 h indicated complete …
Number of citations: 23 www.sciencedirect.com
NC Hébert - 1991 - escholarship.mcgill.ca
A general strategy for the synthesis of phospholipids was developed. The method was demonstrated using 3-0-allyl-sn· g! ycerol 33 which was regiospecifically converted to 1-palmitoyl …
Number of citations: 4 escholarship.mcgill.ca
N Hebert, A Beck, RB Lennox… - The Journal of Organic …, 1992 - ACS Publications
… We reported earlier that a 1,2diacyl-3-O-allyl-sn-glycerol is easily deprotected in two steps by isomerization of the allyl to the 1-propenyl ether, followed by hydrolysis of the enol ether …
Number of citations: 102 pubs.acs.org
A Mart, NN Sarkar, MS Shashidhar - ChemistrySelect, 2022 - Wiley Online Library
… The 3-O-allyl sn-glycerol 29 [ 13] was acylated with acetic anhydride to obtain the corresponding diacetate 8. The distearate 9 was obtained by the acylation of the same diol 29 with …
G Lecollinet, R Auzély-Velty, M Danel… - The Journal of …, 1999 - ACS Publications
… )bis(3-O-allyl-sn-glycerol)(11). To a … -3-O-allyl-sn-glycerol](12). A mixture of sodium hydride (60% in oil, 0.72 g, 18 mmol) and 1,1‘-O-(1,16-hexadecamethylene)bis(3-O-allyl-sn-glycerol) …
Number of citations: 38 pubs.acs.org
WFJ Hogendorf, LJ Van den Bos, HS Overkleeft… - Bioorganic & medicinal …, 2010 - Elsevier
… The product was contaminated with a minor amount (∼3%) of 1-O-benzyl-2-O-tert-butyldiphenylsilyl-3-O-allyl-sn-glycerol, which resulted from silyl migration during the basic …
Number of citations: 34 www.sciencedirect.com
I Figueroa-Perez - 2007 - kops.uni-konstanz.de
… For synthesizing glycerol moiety J 52 (19), 3-O-allyl-sn-glycerol 53 was selectively silylated with TBDPSCl ( 16), the secondary position was p-methoxybenzylated ( 17) and the allyl …
Number of citations: 2 kops.uni-konstanz.de
IF Pérez - 2007 - Citeseer
… For synthesizing glycerol moiety J 52 (19), 3-O-allyl-sn-glycerol 53 was selectively silylated with TBDPSCl ( 16), the secondary position was p-methoxybenzylated ( 17) and the allyl …
Number of citations: 2 citeseerx.ist.psu.edu
F Sugawara, H Nakayama, GA Strobel… - Agricultural and …, 1986 - jlc.jst.go.jp
The Stereoselective synthesis of 1- and 2-O-α-D-cellotriosyl-3-deoxy-2(R)- and 2(S)-glycerols, which determined the structure of rhynchosporoside produced by Rhynchosporium secalis…
Number of citations: 3 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.